Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride
Overview
Description
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that similar compounds can interact with their targets via various mechanisms, such as binding to active sites, altering protein conformation, or modulating enzymatic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Biological Activity
Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate hydrochloride, often referred to in research as a functionalized amino acid derivative, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 243.73 g/mol
- IUPAC Name : Methyl (3R)-3-amino-3-(3-methylphenyl)propanoate hydrochloride
The compound features a branched structure that includes an amino group and a propanoate moiety, which contribute to its unique properties and potential applications in medicinal chemistry.
This compound exhibits its biological effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the methylphenyl group enhances binding affinity via hydrophobic interactions, while the amino group can form hydrogen bonds, stabilizing the compound within the active site of target molecules.
Potential Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter uptake, particularly GABA transporters, which are crucial for maintaining neurotransmitter balance in the central nervous system .
- Modulation of Protein Conformation : It may induce conformational changes in target proteins that alter their activity.
Biological Activities
Research indicates that this compound has several notable biological activities:
- Antinociceptive Properties : In vivo studies have shown that this compound exhibits significant antinociceptive effects in rodent models of neuropathic pain, indicating potential applications in pain management .
- Neuroprotective Effects : Preliminary findings suggest that it may protect neuronal cells from apoptosis, contributing to its potential use in neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might also possess such activities, although specific studies are needed to confirm this.
Table 1: Summary of Biological Activities
Synthesis and Derivative Studies
The synthesis of this compound typically involves several steps starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.
Table 2: Synthetic Route Overview
Step | Description |
---|---|
Starting Materials | 3-methylbenzyl bromide and methyl acrylate |
Nucleophilic Substitution | Formation of methyl 3-(3-methylphenyl)propanoate |
Amination | Introduction of the amino group |
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(3-methylphenyl)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDMCIQWYCNVCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-26-8 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-3-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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